2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine
Description
Properties
Molecular Formula |
C8H14F2N2S |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H14F2N2S/c9-8(10,4-11)5-12-2-7-1-6(12)3-13-7/h6-7H,1-5,11H2 |
InChI Key |
AIOCZYDMPAUSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CS2)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo Heptane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo heptane ring system.
Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Incorporation of the Sulfur Atom: The sulfur atom is introduced through a thiolation reaction, often using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Amine-Facilitated Reactions
The primary amine group (-NH<sub>2</sub>) participates in classical nucleophilic reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-alkylated derivatives with enhanced lipophilicity |
| Acylation | Acetyl chloride, pyridine, RT | Acetamide formation, confirmed by IR (C=O stretch at 1650 cm<sup>-1</sup>) |
| Schiff Base Formation | Aldehydes/ketones, ethanol, reflux | Imine intermediates stabilized by electron-withdrawing fluorine atoms |
The electron-withdrawing effect of adjacent fluorine atoms increases the amine's nucleophilicity, favoring these transformations at moderate temperatures.
Fluorine-Specific Reactivity
The difluoro motif enables unique transformations:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | NaOH (aq), 80°C | Selective substitution at C-2 or C-3 positions, yielding hydroxyl or thioether derivatives |
| Defluorination | Pd/C, H<sub>2</sub> (1 atm), ethanol | Partial hydrogenolysis to monofluoro or non-fluorinated analogs |
Fluorine’s high electronegativity stabilizes transition states in substitution reactions, though steric hindrance from the bicyclic system limits accessibility.
Bicyclic Ring-Opening Reactions
The strained 2-thia-5-azabicyclo[2.2.1]heptane system undergoes ring-opening under controlled conditions:
Comparisons to bicyclo[1.1.1]pentane systems suggest that strain release drives these reactions, with sulfur’s polarizability facilitating bond cleavage .
Sulfur-Centered Reactivity
The thia group exhibits oxidation and coordination behavior:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acetic acid | Sulfoxide (R-SO) or sulfone (R-SO<sub>2</sub>) formation, confirmed by <sup>19</sup>F NMR |
| Metal Coordination | Cu(II) salts, aqueous MeOH | Stable chelate complexes with potential catalytic activity |
Reaction Optimization Challenges
Key factors influencing yields and selectivity:
-
pH Control : Alkaline conditions favor amine reactivity but risk bicyclic ring hydrolysis.
-
Temperature : Reactions above 100°C promote defluorination side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, though its stability demands precise reaction control. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Analogues with Varying Bicyclo Systems
2-Thia-5-azabicyclo[2.2.2]octane Derivatives
- Example : (1RS,4RS)-6,6-Dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione ()
- Key Differences :
- Ring Size : Bicyclo[2.2.2]octane (8-membered) vs. [2.2.1]heptane (7-membered).
- Substituents: Methanesulfonyl and piperidinyl groups enhance steric bulk and electron-withdrawing effects.
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Analogues with Modified Substituents
Fluorinated Derivatives
- Example : (2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propyl)(methyl)amine ()
- Key Differences :
- Substituent : Methylamine replaces the primary amine in the target compound.
Aromatic Hybrids
Comparison of Physicochemical Properties
| Compound Name | Bicyclo System | Heteroatoms | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| Target Compound | [2.2.1]heptane | 2-thia, 5-aza | 2,2-difluoro propan-1-amine | ~220* | High lipophilicity; rigid conformation |
| Methanesulfonyl-piperidinyl derivative (Ev1) | [2.2.2]octane | 2-thia, 5-aza | Methanesulfonyl, piperidinyl | - | Increased steric bulk |
| 2-Oxa-5-azabicyclo[2.2.1]heptane propanol (Ev2) | [2.2.1]heptane | 2-oxa, 5-aza | Propan-1-ol | - | Higher polarity; reduced stability |
| Pyridine-3-carbaldehyde derivative (Ev12) | [2.2.1]heptane | 2-thia, 5-aza | Pyridine-3-carbaldehyde | 220.29 | Aromatic reactivity; conjugation potential |
| Methylamine derivative (Ev13) | [2.2.1]heptane | 2-thia, 5-aza | 2,2-difluoro, methylamine | ~234* | Reduced basicity; modified PK profile |
*Estimated based on molecular formula (e.g., C₉H₁₅F₂N₂S for the target compound).
Biological Activity
2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine, also known by its CAS number 1934458-72-6, is a novel compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, therapeutic applications, and underlying mechanisms.
The molecular formula of this compound is , with a molecular weight of approximately 208.27 g/mol. Its unique structure includes a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1934458-72-6 |
| Molecular Formula | C₈H₁₄F₂N₂S |
| Molecular Weight | 208.27 g/mol |
The compound exhibits a complex mechanism of action primarily targeting trace amine-associated receptors (TAARs). Research indicates that it shows selectivity for TAAR1 over traditional adrenergic receptors, which may contribute to its therapeutic effects in various neurological disorders .
Therapeutic Applications
Studies have highlighted several potential applications for this compound:
- Neurological Disorders : It has been suggested for use in treating conditions such as:
- Metabolic Disorders : The compound may also play a role in managing metabolic issues, including diabetes and obesity, due to its influence on energy consumption and homeostasis .
- Cardiovascular Effects : Preliminary findings suggest that it may induce hypotension and sedation, making it a candidate for cardiovascular therapies .
Study on Selectivity and Efficacy
A recent study focused on the selectivity of this compound for TAARs compared to adrenergic receptors. The results demonstrated a significant preference for TAAR1, which is implicated in mood regulation and anxiety responses. This selectivity could lead to fewer side effects commonly associated with non-selective adrenergic agents .
Pharmacological Evaluation
In pharmacological evaluations, the compound was tested in various animal models for its antidepressant and anxiolytic effects. The results indicated that it significantly reduced anxiety-like behaviors and showed promise as an antidepressant agent without the common side effects associated with traditional treatments .
Q & A
Q. What are the recommended synthetic pathways for 2,2-difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine, and how can intermediates be validated?
- Methodological Answer : The bicyclic 2-thia-5-azabicyclo[2.2.1]heptane core can be synthesized via ring-closing metathesis or nucleophilic substitution (e.g., thiol-amine cyclization). Fluorination at the propan-1-amine position may use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Validate intermediates using NMR (1H/19F) and HPLC-MS to confirm regiochemistry and purity. For example, analogs with bicyclo[2.2.1]heptane systems have been characterized via X-ray crystallography to resolve stereochemical ambiguities .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Prepare buffered solutions (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Compare retention times and peak areas over 14 days. For bicyclic amines, oxidative degradation (e.g., sulfur oxidation in the thia-azabicyclo system) is a key concern; use LC-MS/MS to identify sulfoxide/sulfone byproducts .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C/19F NMR : Assign signals for the difluoro group (19F NMR δ ~ -120 to -150 ppm) and bicyclic protons (e.g., bridgehead protons in bicyclo[2.2.1]heptane at δ 3.0–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C9H13F2N2S).
- X-ray crystallography : Resolve absolute stereochemistry if chiral centers are present .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for chiral variants of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bicyclo[2.2.1]heptane formation. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Adamantane-based chiral amines have achieved >90% ee using similar strategies .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model fluorination energetics and sulfur oxidation pathways. For target engagement studies, use molecular docking (AutoDock Vina) with proteins containing bicyclic amine-binding pockets (e.g., GPCRs or enzymes). Link results to pharmacophore models derived from related thia-azabicyclo compounds .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Design a reproducibility matrix using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if antimicrobial activity varies between Gram-positive and Gram-negative bacteria, test the compound’s permeability using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess transporter-mediated resistance .
Q. What experimental strategies are recommended for studying environmental fate and ecotoxicology?
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-MS.
- Biotic transformation : Use soil microcosms with LC-MS/MS to track metabolites.
- Ecotoxicity : Perform Daphnia magna acute toxicity assays (OECD 202) and correlate results with logP values.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Fluorine substitution (e.g., monofluoro vs. difluoro).
- Bicyclic ring size (e.g., bicyclo[2.2.2] vs. [2.2.1]).
Test analogs in a high-throughput screening (HTS) panel against relevant targets (e.g., kinases, proteases). Use PCA (principal component analysis) to cluster bioactivity profiles and identify critical substituents .
Contradictions and Mitigation Strategies
- Issue : Divergent NMR data for bicyclo[2.2.1]heptane protons in literature.
- Issue : Discrepancies in fluorination efficiency across batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
